1-(3,4-Dimethylphenyl)-4-(4-iodobenzenesulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2O2S/c1-14-3-6-17(13-15(14)2)20-9-11-21(12-10-20)24(22,23)18-7-4-16(19)5-8-18/h3-8,13H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRABCDDTWYGJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethylenediamine Condensation with α-Ketoesters
A foundational method involves condensing ethylenediamine derivatives with α-ketoesters to form 3,4-dehydropiperazine-2-one intermediates, followed by reduction to yield substituted piperazines.
Procedure:
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Intermediate Formation:
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Reduction:
Key Parameters:
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Methyl 3,4-dimethylbenzoylformate | Toluene | 60–65°C | 69.6% |
| 2 | LiAlH₄ | THF | 50–55°C | 60.5% |
Sulfonylation of Piperazine
Direct Sulfonylation with 4-Iodobenzenesulfonyl Chloride
Introducing the sulfonyl group involves reacting piperazine derivatives with 4-iodobenzenesulfonyl chloride under basic conditions.
Procedure:
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Reaction Setup:
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Combine 1-(3,4-dimethylphenyl)piperazine with 4-iodobenzenesulfonyl chloride in N,N-dimethylformamide (DMF).
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Add potassium carbonate (K₂CO₃) as a base to scavenge HCl.
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Microwave Optimization:
Key Parameters:
| Reagent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Iodobenzenesulfonyl chloride | K₂CO₃ | DMF | 100–150°C | 30 min | ~75% (estimated) |
Regioselective Functionalization Strategies
Protection-Deprotection Approach
To ensure mono-sulfonylation, a Boc-protected piperazine intermediate is employed.
Procedure:
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Protection:
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Sulfonylation:
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React 1-Boc-piperazine with 4-iodobenzenesulfonyl chloride in DMF/K₂CO₃.
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Deprotection and Alkylation:
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Remove Boc group with trifluoroacetic acid (TFA).
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Alkylate the free amine with 3,4-dimethylbenzyl bromide under SN2 conditions.
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Advantages:
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Prevents over-sulfonylation.
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Enables sequential functionalization.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Steps | Yield | Complexity | Key Advantage |
|---|---|---|---|---|
| Ethylenediamine Condensation | 2 | 60–70% | Moderate | High atom economy |
| Direct Sulfonylation | 1 | ~75% | Low | Rapid microwave-assisted step |
| Protection-Deprotection | 3 | 50–60% | High | Regioselectivity control |
Challenges and Optimization
Iodine Stability
The 4-iodophenyl group is susceptible to cleavage under strong reducing conditions. LiAlH₄ must be avoided post-sulfonylation.
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-4-(4-iodobenzenesulfonyl)piperazine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate or primary amines in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the iodine atom.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including piperazine-based compounds, as antiviral agents. Specifically, compounds similar to 1-(3,4-Dimethylphenyl)-4-(4-iodobenzenesulfonyl)piperazine have shown promise against various viral infections:
- Yellow Fever Virus Inhibition : Research indicates that certain sulfonamide derivatives exhibit inhibitory effects on the Yellow Fever Virus (YFV). The structure–activity relationship (SAR) analysis suggests that modifications to the sulfonamide group can enhance antiviral efficacy .
- HIV Inhibition : The compound's structural similarities to known HIV inhibitors suggest that it may also possess activity against HIV-1. Machine learning models have been applied to identify potential inhibitors within this class .
Synthesis and Derivatives
The synthesis of 1-(3,4-Dimethylphenyl)-4-(4-iodobenzenesulfonyl)piperazine involves several steps that can be adapted for producing related compounds with varying biological activities. For instance:
- Starting Materials : The synthesis typically begins with commercially available sulfonyl chlorides and piperazines.
- Reaction Conditions : Reactions are often conducted under mild conditions to ensure high yields and purity.
- Modification Potential : The presence of both the piperazine and sulfonyl groups allows for further functionalization, which can lead to derivatives with enhanced properties .
Case Study 1: Antiviral Screening
In a study assessing antiviral compounds against YFV, derivatives of sulfonamides were evaluated for their efficacy. The compound 1-(3,4-Dimethylphenyl)-4-(4-iodobenzenesulfonyl)piperazine was included in a broader screening of structurally similar compounds. Results indicated promising activity against YFV, warranting further investigation into its mechanism of action and potential as a therapeutic agent .
Case Study 2: Structural Optimization
Another study focused on optimizing the structure of piperazine-based compounds for improved selectivity and potency against viral targets. Modifications to the sulfonamide moiety were explored, revealing that specific substitutions could significantly enhance antiviral activity while reducing cytotoxicity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(4-iodobenzenesulfonyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Comparisons
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethylphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like 3,4-dichlorophenyl () or nitro (). Electron-donating groups may enhance metabolic stability but reduce electrophilic interactions with receptors .
- Iodine’s large atomic radius may improve hydrophobic binding in receptor pockets .
Key Observations:
- Receptor Specificity : The target compound’s 3,4-dimethylphenyl group may confer selectivity for sigma or dopamine receptors, as seen in SA-4503 (sigma-1) and dopamine D3 ligands (). Halogenated analogs (e.g., 3-chlorobenzyl, ) often target ion channels or enzymes .
- Antimicrobial Potential: Sulfonamide-piperazine hybrids () demonstrate broad antimicrobial activity, suggesting the 4-iodobenzenesulfonyl group in the target compound could enhance antibacterial or antifungal effects .
Key Observations:
- Nitro Reduction: A common step in analogues like 1-(3,4-dichlorophenyl)-4-aminophenylpiperazine (), which may be adapted for introducing iodine via iodination .
- Sulfonylation : The 4-iodobenzenesulfonyl group in the target compound could be introduced via sulfonyl chloride intermediates, similar to and .
Biological Activity
1-(3,4-Dimethylphenyl)-4-(4-iodobenzenesulfonyl)piperazine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 288.35 g/mol. The structure features a piperazine core substituted with a dimethylphenyl group and an iodobenzenesulfonyl moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures exhibit various biological activities, particularly in the context of antiviral and anticancer effects. The sulfonamide group is known to play a role in inhibiting enzymes and interacting with biological targets.
Antiviral Activity
Studies have shown that related piperazine derivatives can act as inhibitors of HIV-1 capsid protein (CA), which is crucial for viral assembly and replication. For instance, compounds designed with benzenesulfonamide moieties demonstrated significant antiviral effects against HIV-1, suggesting that similar mechanisms may apply to 1-(3,4-Dimethylphenyl)-4-(4-iodobenzenesulfonyl)piperazine .
Anticancer Activity
The compound's potential anticancer properties are supported by findings that piperazine derivatives can induce apoptosis in cancer cells. A study highlighted the cytotoxicity of piperazine-based compounds against various human malignant cell lines, indicating that structural modifications could enhance their selectivity and potency against cancer cells .
Biological Activity Data
| Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Antiviral | 31 | HIV-1 | |
| Cytotoxicity | 5.78 | HL-60 (Leukemia) | |
| Acetylcholinesterase Inhibition | 2.7 | Various Cancer Cell Lines |
Case Studies
- Antiviral Efficacy : A study focused on the synthesis of phenylalanine derivatives found that certain piperazine compounds exhibited potent inhibitory effects on HIV-1 replication, with one derivative showing an EC50 value significantly lower than standard treatments . This suggests that structural analogs like 1-(3,4-Dimethylphenyl)-4-(4-iodobenzenesulfonyl)piperazine could be explored as potential antiviral agents.
- Cytotoxicity Assessment : In another investigation, piperazine derivatives were tested against human cancer cell lines (HL-60). The results indicated that these compounds displayed high cytotoxicity with selectivity towards malignant cells over non-malignant cells, highlighting their therapeutic potential in oncology .
- Acetylcholinesterase Inhibition : Research into related compounds demonstrated promising acetylcholinesterase inhibitory activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer's disease. This mechanism could be relevant for the development of new therapeutic strategies involving 1-(3,4-Dimethylphenyl)-4-(4-iodobenzenesulfonyl)piperazine .
Q & A
Q. What are the recommended synthetic strategies for 1-(3,4-Dimethylphenyl)-4-(4-iodobenzenesulfonyl)piperazine?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1: React 1-(3,4-dimethylphenyl)piperazine with 4-iodobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃ or Et₃N) at 80–100°C for 8–12 hours .
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) and recrystallize from dichloromethane/methanol. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
- Key Considerations: Optimize stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) to minimize byproducts.
Q. How can the molecular structure and conformation of this compound be validated experimentally?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structure to confirm chair conformation of the piperazine ring and dihedral angles between substituents (e.g., 40–86° for aryl-sulfonyl groups) .
- NMR Spectroscopy: Use and NMR to verify substituent positions. Key signals include aromatic protons (δ 6.8–7.5 ppm) and sulfonyl-linked piperazine protons (δ 3.2–3.8 ppm) .
- Computational Modeling: Compare DFT-optimized geometries with experimental data to validate electronic effects of the iodine atom .
Q. What preliminary biological screening assays are suitable for this compound?
Methodological Answer:
- Antimicrobial Activity: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC assay, 0.5–128 µg/mL) .
- Receptor Binding: Screen for dopamine D₂ and serotonin 5-HT₁A/5-HT₂A affinity via radioligand competition assays (e.g., -spiperone for D₂, -8-OH-DPAT for 5-HT₁A) at 1–100 nM concentrations .
- Cytotoxicity: Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace iodine with fluorine or methyl groups) and compare bioactivity .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., sulfonyl group with tyrosine residues in kinase targets) .
- Data Analysis: Correlate electronic (Hammett σ constants) and steric (Taft parameters) properties of substituents with IC₅₀ values to derive SAR trends .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in antimicrobial IC₅₀ may arise from variations in bacterial growth phase .
- Orthogonal Validation: Confirm receptor binding results using both radioligand assays (e.g., -ligand displacement) and functional assays (e.g., cAMP inhibition for GPCRs) .
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀ = −log(IC₅₀)) and exclude outliers via Grubbs’ test (α = 0.05) .
Q. What advanced techniques are recommended for studying metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human or rat) at 37°C, and quantify parent compound depletion via LC-MS/MS over 0–60 minutes. Calculate t₁/₂ using first-order kinetics .
- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .
- Reactive Metabolite Trapping: Use glutathione (GSH) or potassium cyanide (KCN) to identify electrophilic intermediates via high-resolution mass spectrometry .
Q. How can the impact of the 4-iodobenzenesulfonyl group on pharmacokinetics be evaluated?
Methodological Answer:
- LogP Measurement: Determine octanol/water partition coefficient using shake-flask method (expected LogP ~3.5 due to iodine’s hydrophobicity) .
- Plasma Protein Binding: Use equilibrium dialysis (37°C, 4 hours) to measure free vs. albumin-bound fractions .
- In Vivo PK Studies: Administer IV/PO doses in rodents and calculate AUC, Cmax, and clearance rates. Compare with analogs lacking iodine to isolate sulfonyl-iodo effects .
Q. What strategies resolve low yields in large-scale synthesis?
Methodological Answer:
- Catalytic Optimization: Replace K₂CO₃ with phase-transfer catalysts (e.g., TBAB) to enhance sulfonylation efficiency .
- Byproduct Mitigation: Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted sulfonyl chloride .
- Process Analytics: Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction completion in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
